molecular formula C24H35Cl3N4O2 B2610635 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride

Cat. No.: B2610635
M. Wt: 517.9 g/mol
InChI Key: UAYVALGQSZNINT-UHFFFAOYSA-N
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Description

Desmethyl-WAY 100635 trihydrochloride is a potent and selective radioligand for central 5-HT1A receptors, commonly used in positron emission tomography (PET) imaging studies. It is a derivative of WAY-100635, a well-known antagonist of the 5-HT1A receptor, which plays a crucial role in the serotonergic system of the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl-WAY 100635 trihydrochloride can be synthesized by reacting its descyclohexanecarbonyl analogue with carbonyl-11C-cyclohexanecarbonyl chloride. This reaction is carried out in high specific radioactivity and high radiochemical purity using high-performance liquid chromatography (HPLC) for separation .

Industrial Production Methods

The industrial production of desmethyl-WAY 100635 trihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-performance liquid chromatography (HPLC) for purification and formulation for intravenous injection .

Chemical Reactions Analysis

Types of Reactions

Desmethyl-WAY 100635 trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbonyl-11C-cyclohexanecarbonyl chloride for synthesis and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pressure settings .

Major Products Formed

The major products formed from these reactions include polar radioactive metabolites and other derivatives that can be used for further research and imaging studies .

Mechanism of Action

Desmethyl-WAY 100635 trihydrochloride exerts its effects by binding selectively to 5-HT1A receptors in the brain. This binding inhibits the activity of these receptors, which are involved in the regulation of serotonin levels. The compound’s high affinity for 5-HT1A receptors makes it an effective radioligand for PET imaging studies, providing detailed information about receptor distribution and density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl-WAY 100635 trihydrochloride is unique due to its high selectivity and affinity for 5-HT1A receptors, making it a valuable tool in neuroimaging studies. Its ability to provide detailed information about receptor distribution and density sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVALGQSZNINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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